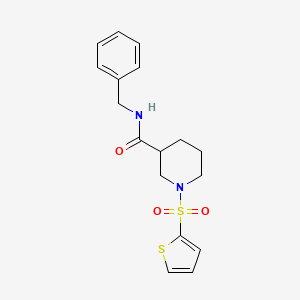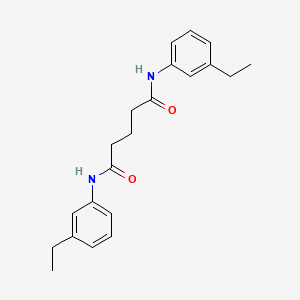![molecular formula C15H13N3O4 B5722657 N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)
N'-[2-(4-nitrophenyl)acetyl]benzohydrazide
Vue d'ensemble
Description
N'-[2-(4-nitrophenyl)acetyl]benzohydrazide, also known as NIPABH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Catalysis in Hydrolytic Reactions The hydrolysis of compounds like p-nitrophenyl acetate has been significantly improved by the catalytic action of N'-[2-(4-nitrophenyl)acetyl]benzohydrazide derivatives. The process involves the formation of acetyl hydroxamate and its subsequent decomposition, catalyzed by intramolecular groups. The efficiency of water attack on the acetyl hydroxamate is notably enhanced by the presence of these derivatives, suggesting their potential application in catalyzing ester hydrolysis reactions (Kunitake et al., 1976).
Molecular Properties and Applications
Liquid Crystalline Behavior The liquid crystalline properties of this compound derivatives are quite remarkable. These compounds exhibit distinct phases like smectic C or SmAd phases, driven by intermolecular hydrogen bonding, dipole-dipole interactions, and steric hindrance effects. Such properties make these compounds potential candidates for applications in advanced materials, particularly in the development of novel liquid crystal displays (Bai et al., 2014).
Corrosion Inhibition The derivatives of this compound have shown promising results as corrosion inhibitors. They effectively protect metal surfaces against corrosion in acidic mediums, attributed to their strong adsorption on metal surfaces. The formation of protective thin films on the metal surface, confirmed through various spectroscopic and surface analysis techniques, highlights the potential of these derivatives in industrial applications where corrosion resistance is crucial (Singh et al., 2021).
Pharmacological Potential While this aspect slightly touches upon drug-related themes, it's worth noting that certain this compound derivatives have displayed pharmacological potential. Studies have shown these compounds exhibit significant cytotoxic activities against cancer cell lines, suggesting their potential role in the development of anticancer agents. The ability of these compounds to induce apoptosis in cancer cells is particularly noteworthy, although the focus here is purely on the chemical and pharmacological properties rather than therapeutic uses (Singh et al., 2017).
Propriétés
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-11-6-8-13(9-7-11)18(21)22)16-17-15(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSCUNZRYTOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)



![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)


